4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with an ethanesulfonyl group at the para position, linked to a 1,3-thiazol-2-yl moiety bearing a pyridin-3-yl group at the 4-position.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-7-5-12(6-8-14)16(21)20-17-19-15(11-24-17)13-4-3-9-18-10-13/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFQWQSSVDIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1h-indole-2-carboxamide, has been found to target nur77, a nuclear receptor involved in the regulation of many biological processes, including inflammation, apoptosis, and cancer.
Mode of Action
The related compound mentioned above was found to induce nur77-mitochondrial targeting and nur77-dependent apoptosis. This suggests that 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The related compound’s action was associated with the induction of nur77-mitochondrial targeting, which is a key event in the apoptosis pathway. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell death.
Result of Action
The related compound was found to induce nur77-dependent apoptosis, suggesting that this compound may have similar effects, leading to cell death.
Biological Activity
The compound 4-(ethanesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole-containing compounds are known for diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.88 g/mol. The structure features a thiazole ring linked to a pyridine moiety and an ethanesulfonyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. A study highlighted the cytotoxic effects of various thiazole compounds against cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The compound demonstrated significant growth inhibition with IC50 values comparable to or lower than established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HT29 | <10 | |
| Doxorubicin | HT29 | 12 | |
| 4-(6-amino-3,5-dicyano) | Jurkat | <5 |
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated. In vitro studies showed that thiazole derivatives possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The ethanesulfonyl group may enhance membrane permeability, facilitating bacterial cell wall disruption .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 |
The mechanism by which this compound exerts its effects is likely multifaceted. Molecular docking studies suggest strong interactions with key proteins involved in cancer cell proliferation and survival pathways. For instance, binding affinity to Bcl-2 protein indicates potential apoptotic induction in cancer cells .
Case Studies
Several case studies have investigated the therapeutic potential of thiazole derivatives:
- Anticancer Efficacy : A study involving a series of thiazole compounds indicated that those with electron-withdrawing groups showed enhanced cytotoxicity against various cancer cell lines due to increased lipophilicity and improved cell membrane penetration .
- Antimicrobial Screening : A comprehensive screening of thiazole derivatives revealed that modifications at the thiazole ring significantly affected antibacterial potency. Compounds with sulfonamide groups exhibited superior activity against resistant strains of bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Table 1: Key Compounds with Modified Benzamide Substituents
Key Insights :
Thiazole and Pyridine Modifications
Table 2: Impact of Thiazole/Pyridine Substituents
Key Insights :
- Pyridine Position: Pyridin-3-yl (target compound) vs.
- Thiazole Modifications: Morpholinomethyl or piperazinyl groups (e.g., 4a, 4e) improve solubility and bioavailability, as seen in and , but may introduce metabolic instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
